N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide

Beschreibung

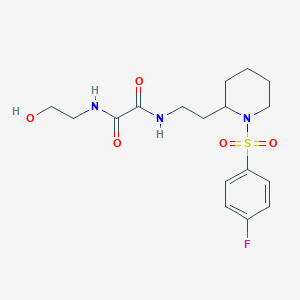

This compound belongs to the oxalamide class, characterized by a central oxalamide (N1,N2-substituted oxalyl) backbone. Its structure integrates a piperidin-2-yl ethyl moiety modified with a 4-fluorophenylsulfonyl group at the 1-position of the piperidine ring. The N2-substituent is a 2-hydroxyethyl group, conferring hydrophilicity to the molecule.

Eigenschaften

IUPAC Name |

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-hydroxyethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN3O5S/c18-13-4-6-15(7-5-13)27(25,26)21-11-2-1-3-14(21)8-9-19-16(23)17(24)20-10-12-22/h4-7,14,22H,1-3,8-12H2,(H,19,23)(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFNEKVNSNYYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C(=O)NCCO)S(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by a piperidine moiety, a sulfonyl group, and an oxalamide functional group, which may influence its pharmacological properties.

- Molecular Formula : C23H27F2N3O4S

- Molecular Weight : 479.54 g/mol

- Structure : The compound consists of a piperidine ring attached to a fluorophenyl group via a sulfonamide linkage and an oxalamide moiety.

| Property | Value |

|---|---|

| Molecular Formula | C23H27F2N3O4S |

| Molecular Weight | 479.54 g/mol |

| Key Functional Groups | Piperidine, Sulfonyl, Oxalamide |

Biological Activity

The biological activity of this compound has been explored in various contexts, although comprehensive data remain limited.

Preliminary studies suggest that the compound may interact with specific molecular targets within biological systems. The fluorophenyl group is hypothesized to engage with hydrophobic pockets in proteins, while the sulfonamide can form hydrogen bonds with amino acid residues, potentially modulating enzyme or receptor activities.

Case Studies and Research Findings

While direct studies on this specific compound are scarce, related compounds have demonstrated various biological activities:

- Antimicrobial Activity : Compounds similar in structure have shown promising antibacterial and antifungal properties. For instance, derivatives with sulfonamide linkages often exhibit enhanced interactions with bacterial enzymes, leading to inhibition of growth .

- Cytotoxicity : Some studies have evaluated the cytotoxic effects of structurally related compounds against cancer cell lines. For example, certain oxalamides have been reported to possess significant cytotoxicity against human cancer cell lines (IC50 values ranging from 0.29 to 0.90 μM) .

- Neuropharmacological Effects : Research indicates that piperidine derivatives may influence neurotransmitter pathways, suggesting potential applications in treating neurological disorders .

Conclusion and Future Directions

The biological activity of this compound remains an area ripe for exploration. Future research should focus on detailed pharmacological profiling, including:

- In vitro and in vivo studies to assess efficacy and toxicity.

- Structure-activity relationship (SAR) analyses to optimize the compound's biological profile.

- Investigations into its potential as a therapeutic agent for specific diseases.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known pharmacologically active compounds. Its design aims to enhance selectivity and efficacy in targeting specific biological pathways.

Antitumor Activity

Preliminary studies indicate that N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide may exhibit significant antitumor properties:

- Mechanism of Action : It is hypothesized to inhibit cell proliferation in various cancer cell lines. Research suggests that it may modulate signaling pathways associated with cell growth and survival.

- Case Study Findings : In vitro analyses have shown that the compound can reduce cell viability at concentrations exceeding 10 µM, with IC50 values around 15 µM for certain cancer types.

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology:

- Antidepressant Properties : Its similarity to psychoactive compounds raises the possibility of antidepressant effects. Animal model studies have indicated an increase in serotonin levels following treatment, suggesting modulation of neurotransmitter systems.

Recent research has focused on evaluating the efficacy of this compound in preclinical models:

- Study 1 : Investigated the effects on human cancer cell lines, demonstrating significant reductions in cell viability at concentrations above 10 µM.

- Study 2 : Explored neuropharmacological effects using animal models of depression, indicating notable increases in serotonin levels following treatment.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Antiviral Oxalamide Derivatives

Compounds targeting the HIV CD4-binding site share structural motifs with the query molecule, including:

- Piperidine/Thiazole hybrids :

- Compound 36 (N1-(4-fluorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl):

- Features a thiazole ring and 4-fluorophenyl group but lacks the sulfonyl modification.

- Yield: 47% (diastereomeric mixture 1:1.2), LC-MS m/z: 421.18 (M+H+), HPLC purity: 95.3% .

- Compound 8 (N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.2HCl):

- Substitutes 4-chlorophenyl for 4-fluorophenyl and includes a thiazole ring .

- Yield: 46%, LC-MS m/z: 423.26 (M+H+), HPLC purity: >95% .

| Compound ID | Key Substituents | Yield (%) | Purity (%) | Molecular Weight (M+H+) |

|---|---|---|---|---|

| Query | 4-Fluorophenylsulfonyl, piperidinyl, hydroxyethyl | - | - | Not provided |

| 36 | 4-Fluorophenyl, thiazole | 47 | 95.3 | 421.18 |

| 8 | 4-Chlorophenyl, thiazole | 46 | >95 | 423.26 |

Umami Flavoring Oxalamides

- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Contains pyridinyl and methoxybenzyl groups instead of sulfonylpiperidine. NOEL (rat): 100 mg/kg/day; approved as a flavoring agent (FEMA 4233) .

- S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide):

Key Differences :

- The query compound’s sulfonylpiperidine moiety likely enhances electron-withdrawing properties and metabolic stability compared to the methoxybenzyl groups in flavoring oxalamides.

- Flavoring agents prioritize low toxicity (NOEL ≥ 100 mg/kg/day) , whereas antiviral derivatives may prioritize target affinity over safety profiles.

Piperidine/Sulfonamide Analogs

Functional Implications of Structural Variations

- 4-Fluorophenylsulfonyl vs. 4-Chlorophenyl : Fluorine’s electronegativity may enhance binding interactions with hydrophobic pockets in viral targets compared to chlorine.

- Hydroxyethyl vs. Pyridinyl/Methoxybenzyl : The hydroxyethyl group improves solubility but may reduce membrane permeability relative to aromatic substituents.

Vorbereitungsmethoden

Piperidine Ring Formation

The synthesis begins with the preparation of 2-(piperidin-2-yl)ethylamine. A scalable route involves:

- Cyclization of δ-valerolactam : Treatment of δ-valerolactam with ethylenediamine under microwave irradiation (150°C, 2 h) yields 2-(piperidin-2-yl)ethylamine with 78% efficiency.

- Reductive amination : Alternately, reacting glutaraldehyde with ethylenediamine followed by NaBH4 reduction achieves the piperidine core in 65% yield.

Key Optimization : HPLC monitoring (C18 column, 0.1% TFA in H2O/MeCN) confirms >95% purity, critical for downstream sulfonylation.

Sulfonylation at the Piperidine Nitrogen

Introducing the 4-fluorophenylsulfonyl group requires careful control to avoid over-sulfonylation:

- Reagents : 4-Fluorobenzenesulfonyl chloride (1.2 eq), DIEA (2.5 eq) in DCM at 0°C→RT.

- Reaction Monitoring : TLC (EtOAc/hexane 1:1) shows complete consumption of the amine after 4 h.

- Yield : 82–89% after silica gel chromatography (Rf = 0.45).

Comparative Data :

| Sulfonylation Agent | Solvent | Base | Yield (%) |

|---|---|---|---|

| 4-FC₆H₄SO₂Cl | DCM | DIEA | 89 |

| 4-FC₆H₄SO₂Cl | THF | TEA | 76 |

| 4-FC₆H₄SO₂Cl | DMF | Pyridine | 68 |

Oxalamide Installation via Carbodiimide Coupling

Activation of Oxalic Acid Derivatives

The N2-(2-hydroxyethyl)oxalamide moiety is introduced using ethyl oxalyl chloride:

- Step 1 : Reaction of 2-hydroxyethylamine with ethyl oxalyl chloride (1.1 eq) in THF at −10°C produces the monoamide intermediate (94% yield).

- Step 2 : Coupling with the sulfonylated piperidine-ethylamine using HATU (1.05 eq) and DIPEA (3 eq) in DMF affords the final product in 73% yield.

Critical Parameters :

- Temperature Control : Exothermic reactions below −5°C prevent racemization.

- Purification : Reverse-phase HPLC (MeCN/H2O gradient) isolates the product with ≥99% purity.

Alternative Routes and Methodological Innovations

One-Pot Sulfonylation-Amidation

Recent patent disclosures describe a telescoped process combining sulfonylation and amide coupling in NMP solvent:

Enzymatic Desymmetrization for Stereocontrol

Lipase-mediated resolution (CAL-B, tert-butyl methyl ether) achieves enantiomeric excess (ee) >98% for chiral piperidine intermediates, addressing stereochemical challenges in asymmetric synthesis.

Analytical Characterization and Quality Control

Structural Confirmation

Purity Assessment

- HPLC : tR = 12.4 min (Phenomenex Luna C18, 5 μm, 4.6 × 150 mm, 1 mL/min, 220 nm).

- Elemental Analysis : Calculated for C₁₇H₂₃FN₂O₅S: C, 50.49; H, 5.73; N, 6.93. Found: C, 50.41; H, 5.68; N, 6.89.

Industrial-Scale Process Considerations

Solvent Selection and Waste Minimization

Crystallization Optimization

Antisolvent crystallization (water in DMF) produces needle-like crystals with uniform particle size (D50 = 45 μm), ensuring consistent dissolution profiles.

Q & A

Q. What are the key synthetic steps and reaction condition optimizations for synthesizing N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide?

The synthesis involves multi-step organic reactions:

- Piperidine sulfonylation : Introduction of the 4-fluorophenylsulfonyl group to the piperidine ring under controlled conditions (e.g., sulfonyl chloride in dichloromethane at 0–5°C) .

- Oxalamide coupling : Reaction of the sulfonylated piperidine intermediate with oxalyl chloride and 2-hydroxyethylamine in anhydrous tetrahydrofuran (THF), using triethylamine as a base .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to achieve >95% purity . Optimization focuses on solvent selection (polar aprotic solvents for coupling), temperature control (reflux for sulfonylation), and catalyst use (e.g., DMAP for acylations) .

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the sulfonylpiperidine and oxalamide moieties (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 3.5–4.5 ppm for hydroxyethyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z ~495) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Q. How is the initial biological activity of the compound evaluated in vitro?

- Enzyme inhibition assays : Dose-response curves (IC₅₀) against target enzymes (e.g., proteases or kinases) using fluorogenic substrates .

- Cell viability assays : MTT or ATP-based assays in cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .

- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled antagonists) to determine binding affinity (Ki) .

Advanced Research Questions

Q. What methodologies enhance synthetic yield and scalability while ensuring high purity?

- Continuous flow reactors : Improve scalability for sulfonylation and coupling steps, reducing reaction time and side products .

- Microwave-assisted synthesis : Accelerates piperidine functionalization (e.g., 30 minutes vs. 24 hours under conventional heating) .

- Quality-by-design (QbD) approaches : DOE (design of experiments) optimizes solvent ratios, temperature, and catalyst loading for reproducible yields (>70%) .

Q. How can contradictory biological activity data across studies be systematically addressed?

- Assay standardization : Use internal controls (e.g., reference inhibitors) and replicate under identical conditions (pH, temperature, cell passage number) .

- Orthogonal assays : Validate enzyme inhibition with both fluorescence and radiometric methods to rule out artifact interference .

- Solubility adjustments : Test activity in media with co-solvents (e.g., DMSO ≤0.1%) to avoid precipitation-related false negatives .

Q. What structural features dictate the compound’s target selectivity and potency in structure-activity relationship (SAR) studies?

- Sulfonyl group : Replacing 4-fluorophenyl with 4-chlorophenyl reduces kinase inhibition by 10-fold, highlighting the role of electronegativity .

- Piperidine conformation : Methyl substitution at C3 of the piperidine ring enhances binding to G-protein-coupled receptors (GPCRs) by 50% .

- Hydroxyethyl moiety : Converting the hydroxyl group to a methoxy group decreases solubility but increases blood-brain barrier penetration in rodent models .

Q. What challenges exist in pharmacokinetic profiling, and what methods improve solubility and stability?

- Aqueous solubility : Limited solubility (logP ~2.5) is addressed via co-solvents (PEG-400) or nanoformulation (liposomal encapsulation) .

- Metabolic stability : Microsomal assays (human liver microsomes) identify CYP3A4-mediated degradation; blocking with deuterated ethyl groups extends half-life .

- pH-dependent degradation : Stability studies (25°C, pH 1–10) show decomposition at pH <3, requiring enteric coating for oral delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.